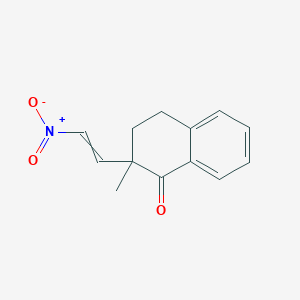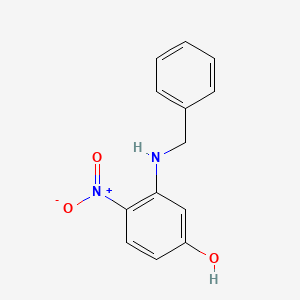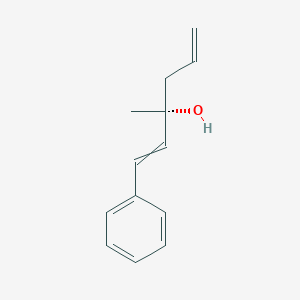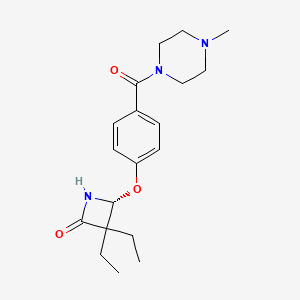![molecular formula C15H13N3O6 B14248161 N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine CAS No. 184176-11-2](/img/structure/B14248161.png)
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine is an organic compound with the molecular formula C15H11N3O7. It is characterized by the presence of a phenylglycine backbone substituted with a 3,5-dinitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine typically involves the reaction of phenylglycine with 3,5-dinitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed, and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and in-line monitoring systems helps in maintaining consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Substituted derivatives
Applications De Recherche Scientifique
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzyme activities, depending on its structure and the nature of the target. The nitro groups on the phenyl ring play a crucial role in its reactivity and binding affinity to the target molecules. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dinitrophenyl)glycine
- N-(3,5-Dinitrophenyl)alanine
- N-(3,5-Dinitrophenyl)valine
Uniqueness
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine is unique due to the presence of both a phenylglycine backbone and a 3,5-dinitrophenyl group. This combination imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry. The presence of the nitro groups enhances its reactivity and allows for various chemical modifications, making it a versatile compound for synthetic and analytical purposes.
Propriétés
Numéro CAS |
184176-11-2 |
|---|---|
Formule moléculaire |
C15H13N3O6 |
Poids moléculaire |
331.28 g/mol |
Nom IUPAC |
2-[N-[(3,5-dinitrophenyl)methyl]anilino]acetic acid |
InChI |
InChI=1S/C15H13N3O6/c19-15(20)10-16(12-4-2-1-3-5-12)9-11-6-13(17(21)22)8-14(7-11)18(23)24/h1-8H,9-10H2,(H,19,20) |
Clé InChI |
FVTJKLAZJDKUMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)

![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
